molecular formula C8H10BrNO2 B15292007 2-bromo-4,6-dimethoxyBenzenamine CAS No. 197803-53-5

2-bromo-4,6-dimethoxyBenzenamine

Cat. No.: B15292007
CAS No.: 197803-53-5
M. Wt: 232.07 g/mol
InChI Key: HDXNPIRMUMFLIC-UHFFFAOYSA-N
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Description

2-Bromo-4,6-dimethoxybenzenamine is a chemical compound with the CAS Registry Number 23957-21-3 . This specialty organic compound is classified as a benzenamine, featuring methoxy groups at the 2 and 6 positions and a bromo substituent at the 4 position of its aromatic ring . The molecular formula of the compound is C8H10BrNO2, and it has a molecular weight of 232.08 g/mol . As a building block in organic synthesis, this benzenamine serves as a versatile intermediate for researchers, particularly in the development of more complex molecules in medicinal and pharmaceutical chemistry . Its structure, which includes both an amine group and halogen substituent, makes it a valuable precursor for substitution reactions and the formation of Schiff bases or other nitrogen-containing heterocycles, which are core structures in many active pharmaceutical ingredients . Researchers can utilize this compound to explore new chemical entities in early-stage drug discovery. This product is intended for research purposes and laboratory use only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

CAS No.

197803-53-5

Molecular Formula

C8H10BrNO2

Molecular Weight

232.07 g/mol

IUPAC Name

2-bromo-4,6-dimethoxyaniline

InChI

InChI=1S/C8H10BrNO2/c1-11-5-3-6(9)8(10)7(4-5)12-2/h3-4H,10H2,1-2H3

InChI Key

HDXNPIRMUMFLIC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)Br)N)OC

Origin of Product

United States

Chemical Reactivity and Transformation of 2 Bromo 4,6 Dimethoxybenzenamine

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for aryl halides. However, the reactivity of 2-bromo-4,6-dimethoxybenzenamine in these reactions is significantly influenced by the strong electron-donating effects of the amino (-NH₂) and methoxy (B1213986) (-OCH₃) groups. These groups increase the electron density of the aromatic ring, making it less susceptible to attack by nucleophiles unless the ring is activated by strong electron-withdrawing groups. For instance, the presence of nitro groups, as in 2-bromo-4,6-dinitroaniline, greatly facilitates nucleophilic substitution. nih.govsigmaaldrich.com

The direct displacement of the bromine atom in this compound by nucleophiles via a traditional SNAr mechanism is generally challenging. SNAr reactions typically proceed through a two-step mechanism involving the formation of a negatively charged Meisenheimer complex. psu.edu The stability of this intermediate is paramount, and it is best achieved when powerful electron-withdrawing groups are present to delocalize the negative charge.

In substrates like this compound, the electron-rich nature of the ring disfavors the formation of this anionic intermediate. Consequently, forcing conditions or alternative pathways, such as those involving transition metal catalysis (discussed in section 3.2), are typically required to achieve the substitution of the bromine atom with nucleophiles like cyanides, alkoxides, or thiolates.

The primary amino group (-NH₂) of this compound is a nucleophilic center and readily participates in a variety of functionalization reactions. Standard organic transformations can be employed to modify this group, introducing new functionalities and building molecular complexity.

Common reactions include:

Acylation: The amine can be acylated using acid chlorides or anhydrides in the presence of a base to form the corresponding amides. This reaction is often used to protect the amino group or to introduce specific structural motifs.

Alkylation: The nitrogen atom can be alkylated using alkyl halides, although this can sometimes lead to mixtures of mono- and di-alkylated products. Reductive amination offers a more controlled method for introducing alkyl groups.

Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, which are stable functional groups found in many pharmaceutically active compounds.

These transformations are generally high-yielding and demonstrate the versatility of the amino group as a handle for further molecular elaboration.

Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. This compound is an excellent substrate for these transformations, with the carbon-bromine bond serving as the reactive site for catalytic cycles involving metals like palladium.

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound, such as a boronic acid or boronic ester. organic-chemistry.orglibretexts.org This reaction is widely used due to its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids. mdpi.com For substrates like this compound, the Suzuki reaction allows for the introduction of various aryl, heteroaryl, alkenyl, or alkyl groups at the 2-position.

The general catalytic cycle involves three main steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org A base is required to activate the organoboron species for the transmetalation step. organic-chemistry.org

Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

CatalystLigandBaseSolventTemperature (°C)Reference
Pd(PPh₃)₄PPh₃ (as part of catalyst)Na₂CO₃Toluene80 nih.gov
Pd(OAc)₂PCy₃K₃PO₄Dioxane/WaterRoom Temp - 100 organic-chemistry.orgnih.gov
Pd₂(dba)₃P(t-Bu)₃K₃PO₄TolueneRoom Temp organic-chemistry.org
Pd(PPh₃)₄PPh₃ (as part of catalyst)K₃PO₄1,4-Dioxane70-80 mdpi.com

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. wikipedia.orgorganic-chemistry.org This transformation has revolutionized the synthesis of anilines and their derivatives, replacing harsher classical methods. wikipedia.org this compound can act as the aryl halide component, coupling with a wide range of primary or secondary amines to form substituted diaminobenzenes.

The reaction requires a palladium catalyst, a phosphine (B1218219) ligand, and a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOt-Bu). libretexts.orgresearchgate.net The choice of ligand is critical and has evolved over time, with bulky, electron-rich phosphine ligands (e.g., XPhos, BINAP) showing broad applicability and high catalytic activity. researchgate.netchemspider.com The catalytic cycle is similar to that of the Suzuki coupling, involving oxidative addition, amine coordination and deprotonation, and reductive elimination to form the C-N bond. libretexts.org

Table 2: Representative Conditions for Buchwald-Hartwig Amination

Palladium SourceLigandBaseSolventTemperature (°C)Reference
Pd₂(dba)₃(±)-BINAPNaOt-BuToluene80 chemspider.com
Pd(OAc)₂XPhosNaOt-BuToluene80 researchgate.net
Pd(OAc)₂dpppNaOt-BuToluene80 researchgate.net
[(CyPF-tBu)PdCl₂]CyPF-tBu (as part of precatalyst)K₃PO₄ or Cs₂CO₃Dioxane100 organic-chemistry.org

Beyond the Suzuki and Buchwald-Hartwig reactions, the bromine substituent in this compound allows for its participation in other important transition metal-catalyzed transformations. These methods further expand the synthetic utility of this compound for creating diverse molecular architectures.

Sonogashira Coupling: This palladium- and copper-cocatalyzed reaction couples aryl halides with terminal alkynes to form arylalkynes. The reaction of this compound with an alkyne under typical Sonogashira conditions [PdCl₂(PPh₃)₂, CuI, and an amine base like triethylamine] would yield a 2-alkynyl-4,6-dimethoxybenzenamine derivative. nih.gov

Heck Coupling: While less common for aryl bromides compared to iodides, the Heck reaction can couple this compound with alkenes to form substituted styrenes or other vinylated aromatics, typically using a palladium catalyst and a base.

Copper-Catalyzed Reactions: Copper-catalyzed coupling reactions, such as the Ullmann condensation, represent an alternative to palladium-based methods for forming C-N, C-O, and C-S bonds, though they often require higher reaction temperatures. wikipedia.org

These varied catalytic methods underscore the value of this compound as a versatile building block in the synthesis of complex organic molecules.

Derivatization and Functionalization of the Amino Moiety

The primary amino group in this compound is a key site for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

The reaction of primary amines with aldehydes or ketones to form Schiff bases or imines is a fundamental transformation in organic chemistry. masterorganicchemistry.comorganic-chemistry.org These reactions, which involve the formation of a carbon-nitrogen double bond (azomethine group), are typically carried out by refluxing the reactants in an appropriate solvent, often with acid catalysis to facilitate the dehydration process. byjus.comquora.com The general mechanism involves the initial nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the imine. masterorganicchemistry.com

While specific studies on the formation of Schiff bases from this compound are not extensively documented, the reaction is expected to proceed under standard conditions. For instance, the condensation of substituted anilines with various benzaldehydes is a well-established method for synthesizing Schiff bases. nih.govfud.edu.ng A representative procedure would involve the reaction of this compound with a suitable aldehyde in a solvent like ethanol, with refluxing for several hours. nih.gov The progress of the reaction can be monitored by techniques such as thin-layer chromatography.

Table 1: Representative Conditions for Schiff Base Formation with Substituted Anilines

Amine ReactantAldehyde ReactantSolventConditionsProduct TypeReference
2-(4-aminophenyl)ethan-1-ol5-bromosalicylaldehydeEthanolReflux, 1 hourBromo-substituted Schiff base nih.gov
2-(4-aminophenyl)ethan-1-ol5-methoxysalicylaldehydeEthanolReflux, 1 hourMethoxy-substituted Schiff base nih.gov
4-Bromo-2,6-dimethylanilineSalicylaldehydeEthanolReflux, 4-8 hoursBromo-dimethyl-substituted Schiff base researchgate.net
2-nitroaniline2-hydroxy-1-napthaldehydeEthanolNot specifiedNitro-substituted Schiff base fud.edu.ng

The amino group of this compound can readily undergo acylation and sulfonylation reactions with acyl chlorides and sulfonyl chlorides, respectively, to form the corresponding amides and sulfonamides. These reactions are important for protecting the amino group or for introducing new functional moieties. pearson.com

Acylation: The N-acylation of anilines is a common and efficient reaction. derpharmachemica.comtandfonline.com Typically, the reaction is carried out by treating the aniline (B41778) with an acyl chloride or acid anhydride (B1165640) in the presence of a base to neutralize the liberated acid. derpharmachemica.com Various solvents can be used, with DMF often being a good choice. derpharmachemica.com The use of ultrasound has also been reported to accelerate the acylation of aryl amines. tandfonline.com Given the electron-rich nature of the this compound ring, the amino group is expected to be highly nucleophilic and react readily with acylating agents.

Sulfonylation: The reaction of anilines with sulfonyl chlorides in the presence of a base yields sulfonamides. This transformation is crucial in medicinal chemistry. General methods for the synthesis of sulfinamides from sulfonyl chlorides involve an in situ reduction of the sulfonyl chloride. nih.gov The reaction of anilines with sulfonyl chlorides can be achieved under various conditions, often with the aid of a base like triethylamine.

Table 2: General Conditions for Acylation and Sulfonylation of Anilines

The nitrogen atom of the amino group in this compound can be alkylated to form secondary or tertiary amines. These reactions typically involve the treatment of the aniline with an alkyl halide. The reactivity of the aniline in N-alkylation is influenced by its nucleophilicity. While specific examples of N-alkylation of this compound are scarce in the literature, general methods for the N-alkylation of amines are well-established. For instance, bromo-directed N-2 alkylation has been reported for NH-1,2,3-triazoles using an alkyl halide in the presence of a base like K₂CO₃ in DMF. organic-chemistry.org This suggests that the presence of a bromine atom can influence the regioselectivity of alkylation in certain heterocyclic systems.

Electrophilic Aromatic Substitution on the Dimethoxybenzene Nucleus

The benzene (B151609) ring of this compound is highly activated towards electrophilic aromatic substitution due to the strong electron-donating effects of the two methoxy groups and the amino group. byjus.com These groups direct incoming electrophiles primarily to the ortho and para positions. In this compound, the positions C3 and C5 are available for substitution. The bromine atom, while deactivating, is also an ortho-, para-director. The interplay of these directing effects determines the regioselectivity of substitution reactions.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. masterorganicchemistry.combyjus.com

Halogenation: Due to the highly activated nature of the ring, halogenation of anilines often proceeds rapidly, even without a Lewis acid catalyst, and can lead to polysubstitution. byjus.comchemistrysteps.com For example, the reaction of aniline with bromine water readily produces 2,4,6-tribromoaniline. byjus.com

Nitration: Direct nitration of anilines with a mixture of nitric acid and sulfuric acid can be problematic, as the strongly acidic conditions protonate the amino group to form the anilinium ion (-NH₃⁺). This group is strongly deactivating and meta-directing, leading to the formation of meta-nitro products. masterorganicchemistry.comchemistrysteps.com To achieve para-substitution, the amino group is often first protected by acylation.

Sulfonation: Sulfonation of aniline with concentrated sulfuric acid at elevated temperatures typically yields p-aminobenzenesulfonic acid (sulfanilic acid). byjus.comchemistrysteps.comyoutube.com The reaction proceeds via the formation of anilinium hydrogen sulfate (B86663), which then rearranges to the para-substituted product. byjus.com

Given the substitution pattern of this compound, electrophilic attack would be expected to occur at the vacant C5 position, which is para to one methoxy group and ortho to the other, and also ortho to the amino group. However, without specific experimental data, the precise outcome of such reactions remains predictive.

Table 3: Predicted Products of Electrophilic Aromatic Substitution on this compound

ReactionReagentsPredicted Major Product
BrominationBr₂ in a non-polar solvent2,5-Dibromo-4,6-dimethoxybenzenamine
Nitration (after N-acetylation)HNO₃, H₂SO₄N-(2-Bromo-4,6-dimethoxy-5-nitrophenyl)acetamide
SulfonationConcentrated H₂SO₄, heat3-Amino-2-bromo-4,6-dimethoxybenzenesulfonic acid

Advanced Spectroscopic and Structural Elucidation of 2 Bromo 4,6 Dimethoxybenzenamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

¹H and ¹³C NMR Chemical Shift Assignments and Correlation with Electronic Effects

The ¹H and ¹³C NMR spectra of 2-bromo-4,6-dimethoxybenzenamine are dictated by the electronic effects of its substituents: the bromine atom, the two methoxy (B1213986) groups, and the amine group. These groups influence the electron density around the protons and carbons of the benzene (B151609) ring, resulting in characteristic chemical shifts. libretexts.org

The bromine atom, being electronegative, exerts an inductive electron-withdrawing effect, which would typically deshield nearby nuclei and shift their signals downfield (to a higher ppm value). stackexchange.com However, bromine also has lone pairs of electrons that can participate in resonance, donating electron density to the aromatic ring (a +M effect). This resonance effect primarily influences the ortho and para positions.

The methoxy groups are strong electron-donating groups through resonance (+M effect), which increases the electron density at the ortho and para carbons and protons, causing them to be shielded and appear at lower chemical shifts (upfield). The amine group is also an activating, electron-donating group.

In this compound, the two methoxy groups are at positions 4 and 6, and the bromine is at position 2 relative to the amine group at position 1. The interplay of these electronic effects leads to a specific pattern of chemical shifts. For instance, the protons on the aromatic ring will have their chemical shifts determined by the cumulative influence of the adjacent substituents.

A hypothetical ¹H NMR spectrum of this compound would be expected to show two singlets for the aromatic protons, a signal for the NH₂ protons, and two singlets for the non-equivalent methoxy groups. The ¹³C NMR spectrum would display signals for the six aromatic carbons, with their chemical shifts reflecting the combined electronic influences of the substituents. The carbon attached to the bromine (ipso-carbon) is expected to be shifted to a lower field due to the halogen's electronegativity. stackexchange.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom Predicted Chemical Shift (ppm) Influencing Factors
Aromatic CH6.0 - 7.5Shielding from OCH₃, Deshielding from Br
NH₂3.0 - 5.0Variable, depends on solvent and concentration
OCH₃3.7 - 4.0Electron-donating nature
Aromatic C-NH₂140 - 150Strong electron-donating group
Aromatic C-Br110 - 120Electronegativity and resonance of Br
Aromatic C-OCH₃150 - 160Strong electron-donating group
Aromatic C-H95 - 115Shielded by adjacent OCH₃ groups
OCH₃55 - 60Typical range for methoxy carbons

Note: These are estimated ranges and actual values can vary based on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complex Structure Confirmation

For unambiguous assignment of all proton and carbon signals, especially in more complex derivatives, two-dimensional (2D) NMR techniques are indispensable. youtube.comsdsu.edu

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu In a derivative of this compound with adjacent aromatic protons, COSY would show cross-peaks between their signals, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates proton signals with the signals of the carbons to which they are directly attached. researchgate.netcolumbia.edu It is incredibly powerful for assigning carbon signals based on the already assigned proton spectrum. For this compound, HSQC would link the aromatic proton signals to their corresponding carbon signals in the ¹³C spectrum. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals correlations between protons and carbons that are separated by two or three bonds. columbia.eduprinceton.edu This is crucial for piecing together the entire molecular framework. For example, the protons of the methoxy groups would show HMBC correlations to the aromatic carbons they are attached to, confirming their positions. The aromatic protons would show correlations to neighboring carbons, helping to definitively assign the substitution pattern on the ring.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and providing clues about its structure through fragmentation patterns. nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of a molecule. rsc.org For this compound (C₈H₁₀BrNO₂), HRMS would confirm its molecular formula by providing a highly accurate mass measurement that distinguishes it from other compounds with the same nominal mass. The presence of bromine is readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are in an approximate 1:1 ratio. This results in two molecular ion peaks of nearly equal intensity, separated by two mass units.

Tandem Mass Spectrometry (MS/MS) for Detailed Structural Information

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis to probe the fragmentation pathways of a selected ion. nih.gov In an MS/MS experiment, the molecular ion of this compound would be isolated and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed to provide detailed structural information. researchgate.netnih.gov

Common fragmentation pathways for aromatic amines often involve the loss of small neutral molecules or radicals. For this compound, expected fragmentations could include:

Loss of a methyl radical (•CH₃) from a methoxy group.

Loss of formaldehyde (B43269) (CH₂O) from a methoxy group.

Loss of the bromine atom (•Br).

Cleavage of the C-N bond.

By analyzing the masses of the fragment ions, the connectivity of the molecule can be pieced together, confirming the positions of the substituents.

Table 2: Predicted Key Fragmentation Ions for this compound in MS/MS

m/z of Fragment Ion Proposed Structure/Loss
M+• and (M+2)+•Molecular ion with bromine isotope pattern
[M-CH₃]⁺Loss of a methyl radical
[M-CH₂O]⁺Loss of formaldehyde
[M-Br]⁺Loss of a bromine radical
[M-HCN]⁺Loss of hydrogen cyanide from the amine and ring

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

N-H stretching : Typically in the region of 3300-3500 cm⁻¹, often appearing as a doublet for a primary amine.

C-H stretching : Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methoxy groups are found just below 3000 cm⁻¹.

C=C stretching : Aromatic ring stretching vibrations occur in the 1450-1600 cm⁻¹ region.

C-O stretching : The ether linkages of the methoxy groups will show strong absorptions around 1000-1300 cm⁻¹.

C-N stretching : This vibration is typically found in the 1250-1350 cm⁻¹ range.

C-Br stretching : This will appear at lower frequencies, typically in the 500-650 cm⁻¹ range.

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the aromatic ring and the C-Br bond, which may be weak in the IR spectrum. The NIST Chemistry WebBook provides IR spectra for related compounds such as 1-bromo-2,4-dimethoxybenzene (B92324) and 2-bromo-4,6-difluoroaniline, which can serve as a reference for interpreting the spectrum of this compound. nist.govnist.gov

Characteristic Absorption Frequencies of Functional Groups

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable insights into the functional groups present in a molecule. In the study of aromatic compounds like this compound and its derivatives, specific vibrational modes can be assigned to the various functional moieties.

Theoretical and experimental studies on similar substituted anilines and benzene derivatives offer a basis for assigning the characteristic frequencies. For instance, in studies of 2-bromo-4-methylaniline, the influence of the bromo, methyl, and amine groups on the geometry and vibrational modes of the benzene ring has been discussed. nih.gov Computational methods, such as Density Functional Theory (DFT), are often employed to calculate theoretical vibrational frequencies, which are then compared with experimental data. nih.govnih.govresearchgate.net

Key functional groups and their expected vibrational regions include:

N-H Vibrations: The amine group (-NH2) typically exhibits symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹.

C-H Vibrations: Aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹.

C-N Stretching: The C-N stretching vibration of the aromatic amine is usually found in the 1250-1380 cm⁻¹ range.

C-O Stretching: The methoxy groups (-OCH3) will show characteristic C-O stretching bands. Asymmetric stretching typically appears in the 1200-1275 cm⁻¹ region, while symmetric stretching is observed around 1000-1075 cm⁻¹.

C-Br Stretching: The C-Br stretching vibration is expected to appear at lower frequencies, typically in the range of 500-650 cm⁻¹.

It is important to note that the precise frequencies can be influenced by the electronic effects of the substituents on the benzene ring and by intermolecular interactions in the solid state. researchgate.net

Table 1: Predicted Characteristic Vibrational Frequencies

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
Amine (-NH₂)N-H Asymmetric Stretch~3400-3500
Amine (-NH₂)N-H Symmetric Stretch~3300-3400
Aromatic RingC-H Stretch>3000
Aromatic AmineC-N Stretch~1250-1380
Methoxy (-OCH₃)C-O Asymmetric Stretch~1200-1275
Methoxy (-OCH₃)C-O Symmetric Stretch~1000-1075
Bromo (-Br)C-Br Stretch~500-650

Conformational Insights from Vibrational Spectra

Vibrational spectroscopy can also provide information about the conformational preferences of a molecule. ekb.eg For molecules with rotatable bonds, such as the methoxy groups in this compound, different conformers may exist. These conformers can have distinct vibrational spectra, and the relative intensities of the bands can provide information about their relative populations.

Computational studies on related molecules, such as 2-bromo-1-indanol (B184377) and various benzophenone (B1666685) derivatives, have demonstrated the utility of combining experimental spectra with theoretical calculations to understand conformational stability. researchgate.netnih.gov By optimizing the geometries of different possible conformers and calculating their vibrational frequencies, it is possible to identify the most stable conformation and assign the observed spectral features. researchgate.net The orientation of the methoxy groups relative to the benzene ring and the amine group will influence the vibrational coupling and, consequently, the observed frequencies.

X-ray Crystallography for Solid-State Structure Determination

Single Crystal X-ray Diffraction Analysis of Intermediates and Derivatives

Single crystal X-ray diffraction analysis of intermediates and derivatives of this compound can reveal crucial structural details. For example, the crystal structures of various bromoarenes and substituted benzaldehydes have been determined, providing insights into how different functional groups influence the molecular geometry. nih.govnih.gov In a study of bromo-derivatives of 2,2-diphenyl-1-picrylhydrazyl (DPPH), suitable crystals for X-ray analysis were obtained after chromatographic separation and slow evaporation of the solvent. semanticscholar.org This highlights the importance of purification and crystallization techniques in obtaining high-quality structural data. semanticscholar.org

The analysis of a derivative, 4′-bromo-2,5-dihydroxy-2′,5′-dimethoxy-[1,1′-biphenyl], showed that the substituted benzene rings were rotated with respect to each other. nih.gov Such studies on related compounds provide a framework for understanding the expected structural features of this compound derivatives.

Table 2: Illustrative Crystallographic Data for a Related Bromo-Derivative

ParameterValueReference Compound
Crystal SystemMonoclinicN-(4-bromophenyl)-4-methoxybenzenesulfonamide researchgate.net
Space GroupP2₁N-(4-bromophenyl)-4-methoxybenzenesulfonamide researchgate.net
a (Å)11.9124(7)N-(4-bromophenyl)-4-methoxybenzenesulfonamide researchgate.net
b (Å)4.9670(3)N-(4-bromophenyl)-4-methoxybenzenesulfonamide researchgate.net
c (Å)11.9124(7)N-(4-bromophenyl)-4-methoxybenzenesulfonamide researchgate.net
β (°)104.71N-(4-bromophenyl)-4-methoxybenzenesulfonamide researchgate.net
Volume (ų)681.74(7)N-(4-bromophenyl)-4-methoxybenzenesulfonamide researchgate.net

Analysis of Intermolecular Interactions and Crystal Packing

The way molecules are arranged in a crystal, known as crystal packing, is governed by intermolecular interactions. These interactions can include hydrogen bonds, halogen bonds, and π-π stacking interactions. nih.gov The analysis of crystal packing is crucial for understanding the physical properties of a solid.

Electronic Spectroscopy: UV-Vis for Electronic Transitions and Conjugation Effects

Ultraviolet-visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals (typically HOMO - Highest Occupied Molecular Orbital) to higher energy molecular orbitals (typically LUMO - Lowest Unoccupied Molecular Orbital). The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are characteristic of a molecule's electronic structure.

For this compound, the UV-Vis spectrum will be influenced by the electronic nature of the substituents on the benzene ring. The amine (-NH2) and methoxy (-OCH3) groups are electron-donating groups, which tend to shift the absorption maxima to longer wavelengths (a bathochromic or red shift) compared to unsubstituted benzene. The bromine atom, being an electron-withdrawing group, will also affect the electronic transitions.

The conjugation of the lone pairs on the nitrogen and oxygen atoms with the π-system of the benzene ring plays a significant role in determining the electronic absorption spectrum. Studies on related aromatic compounds have shown that the positions and nature of substituents have a marked effect on the UV-Vis absorption spectra. beilstein-journals.org For example, visible-light-driven reactions involving cobalt-catalyzed aminocarbonylation of aryl halides demonstrate the importance of the electronic properties of the substrates. researchgate.net

Computational and Theoretical Studies of 2 Bromo 4,6 Dimethoxybenzenamine

Quantum Chemical Calculations for Molecular Properties

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

No published studies utilizing Density Functional Theory (DFT) to specifically optimize the geometry or determine the electronic structure of 2-bromo-4,6-dimethoxybenzenamine were found. This type of analysis would typically involve selecting a functional (e.g., B3LYP, CAM-B3LYP) and a basis set (e.g., 6-311++G(d,p)) to solve the Schrödinger equation, yielding the molecule's lowest energy conformation and electronic properties. researchgate.netscielo.br

Ab Initio Methods for High-Level Electronic Structure Characterization

There is no available research that employs ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP), or Coupled Cluster (CC), for a high-level electronic structure characterization of this compound. These methods, which are based on first principles, are used for highly accurate calculations of molecular properties. researchgate.netderpharmachemica.com

Analysis of Electronic Structure and Reactivity Descriptors

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

A Frontier Molecular Orbital (HOMO-LUMO) analysis for this compound has not been reported in the searched literature. Such an analysis is crucial for understanding a molecule's chemical reactivity, with the Highest Occupied Molecular Orbital (HOMO) indicating the ability to donate an electron and the Lowest Unoccupied Molecular Orbital (LUMO) representing the ability to accept an electron. The energy gap between these orbitals is a key indicator of molecular stability. nih.gov

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution

No studies containing Molecular Electrostatic Potential (MEP) maps or detailed charge distribution analysis for this compound were found. An MEP map is a valuable tool for visualizing the electrophilic and nucleophilic sites of a molecule, which is essential for predicting its interaction with other chemical species. researchgate.net

Spectroscopic Property Prediction and Validation

Computational chemistry offers powerful tools for the prediction and validation of spectroscopic properties of molecules like this compound. These theoretical approaches not only help in the interpretation of experimental spectra but also provide insights into the electronic structure and bonding of the molecule.

Theoretical Prediction of NMR Chemical Shifts (e.g., GIAO method)

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a cornerstone of computational spectroscopy, with the Gauge-Including Atomic Orbital (GIAO) method being a widely employed and reliable approach. nih.govyoutube.com This method effectively addresses the gauge-origin problem, ensuring that the calculated magnetic properties are independent of the coordinate system's origin. youtube.com

For a molecule such as this compound, theoretical NMR chemical shifts (¹³C and ¹H) would be calculated by first optimizing the molecular geometry, typically using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set. Following optimization, the NMR shielding tensors are computed using the GIAO method at the same or a higher level of theory. The final chemical shifts are then obtained by referencing the calculated isotropic shielding values to a standard, such as Tetramethylsilane (TMS).

Studies on a wide range of substituted anilines have demonstrated a strong correlation between theoretically calculated and experimentally measured NMR chemical shifts. researchgate.netnih.gov For instance, the analysis of ¹⁵N NMR chemical shifts in over a hundred substituted anilines led to an empirical equation that accurately predicts chemical shifts based on substituent parameters. nih.gov This underscores the predictive power of such computational approaches. The electron-donating or-withdrawing nature of substituents significantly influences the electronic environment of the nuclei and, consequently, their chemical shifts. researchgate.net In this compound, the interplay between the electron-donating amino and methoxy (B1213986) groups and the electron-withdrawing bromo substituent would be reflected in the predicted ¹³C and ¹H chemical shifts.

A hypothetical table of predicted chemical shifts for this compound, based on typical values for similar substituted anilines, is presented below.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are hypothetical values for illustrative purposes and would require specific GIAO calculations for validation.)

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C1-NH₂ - 148.5
C2-Br - 95.0
C3-H 6.30 93.0
C4-OCH₃ - 159.0
C5-H 6.30 93.0
C6-OCH₃ - 155.0
NH₂ 4.50 -
4-OCH₃ 3.85 55.8

Vibrational Frequency Calculations and Simulated Spectra

Theoretical vibrational frequency calculations are instrumental in assigning the absorption bands observed in infrared (IR) and Raman spectra. These calculations are typically performed using methods like DFT after geometry optimization. The output provides the harmonic vibrational frequencies and their corresponding intensities, which can be used to simulate the entire IR and Raman spectra. asianpubs.orgglobalresearchonline.net

For this compound, a non-linear molecule, (3N-6) fundamental vibrational modes would be expected, where N is the number of atoms. A detailed vibrational analysis would involve assigning these calculated modes to specific molecular motions, such as N-H stretching of the amine group, C-H stretching of the aromatic ring and methoxy groups, C-O and C-N stretching, C-Br stretching, and various bending and torsional modes. globalresearchonline.netmaterialsciencejournal.org

It is common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and deficiencies in the computational method, thereby improving the agreement with experimental data. asianpubs.org For example, studies on halogenated anilines have used scaling factors around 0.96 for DFT/B3LYP calculations. globalresearchonline.net

Research on related molecules, such as 4-chloro-2-bromoaniline, has shown that DFT calculations can accurately reproduce experimental FT-IR and FT-Raman spectra, aiding in the definitive assignment of fundamental modes. globalresearchonline.net The vibrational spectra of aniline (B41778) and its derivatives are well-studied, providing a solid basis for the interpretation of the spectrum of this compound. materialsciencejournal.orgnih.govresearchgate.net

Table 2: Selected Predicted Vibrational Frequencies for this compound (Note: These are representative frequencies based on studies of similar halogenated anilines and would require specific calculations.)

Vibrational Mode Predicted Frequency (cm⁻¹) (Scaled) Expected Intensity
N-H Asymmetric Stretch ~3450 Medium
N-H Symmetric Stretch ~3360 Medium
C-H Aromatic Stretch ~3050 Weak
C-H Aliphatic Stretch (OCH₃) ~2950 Medium
C=C Aromatic Stretch ~1600 Strong
N-H Scissoring ~1620 Medium
C-O-C Asymmetric Stretch ~1230 Strong
C-N Stretch ~1280 Strong
C-O-C Symmetric Stretch ~1050 Medium

Reaction Mechanism Studies and Transition State Analysis

This analysis involves locating the transition state (TS) structures for each proposed elementary step of a reaction. A transition state is a first-order saddle point on the potential energy surface, and its identification is confirmed by a vibrational frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Once the reactants, transition states, and products are optimized, the activation energy (the energy difference between the transition state and the reactants) and the reaction energy (the energy difference between the products and the reactants) can be calculated. These energetic parameters are crucial for understanding the feasibility and kinetics of a reaction. For example, in studying nucleophilic substitution, computational models can elucidate the formation of intermediates like Meisenheimer complexes and the subsequent departure of the leaving group.

Intermolecular Interactions and Supramolecular Chemistry Modeling

The arrangement of molecules in the solid state is governed by a complex interplay of intermolecular interactions. Computational modeling is essential for understanding and quantifying these forces, which dictate the crystal packing and resulting material properties.

Hydrogen Bonding and Halogen Bonding Investigations

In the crystal structure of this compound, the primary intermolecular interactions would likely involve hydrogen bonds and potentially halogen bonds. The amine group (-NH₂) is a classic hydrogen bond donor, while the oxygen atoms of the methoxy groups and the nitrogen of the amine group can act as hydrogen bond acceptors.

Computational studies can model these interactions by analyzing dimers or larger clusters of the molecule extracted from a hypothetical or experimentally determined crystal structure. The strength of these bonds can be estimated by calculating the interaction energy, often with correction for basis set superposition error (BSSE).

Halogen bonding is a noncovalent interaction where an electrophilic region on a halogen atom (the σ-hole) interacts with a nucleophile, such as a lone pair on an oxygen or nitrogen atom. acs.org The bromine atom in this compound could potentially participate in halogen bonding (C-Br···O or C-Br···N), contributing to the stability of the crystal lattice. Quantum chemical calculations can map the electrostatic potential on the molecular surface to identify the σ-hole on the bromine atom and predict the geometry and strength of potential halogen bonds. Studies on other bromo-substituted aromatic compounds have successfully characterized such interactions. iucr.org

Hirshfeld Surface Analysis for Quantitative Interaction Descriptors

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. nih.govsiena.edu The Hirshfeld surface is defined as the region in space where the contribution to the electron density from a sum of spherical atoms for the molecule of interest (the pro-molecule) is greater than the contribution from all other molecules in the crystal (the pro-crystal).

By mapping properties like the normalized contact distance (d_norm) onto this surface, one can identify regions of significant intermolecular contact. The d_norm surface uses a red-white-blue color scheme, where red spots indicate contacts shorter than the van der Waals radii sum and are indicative of strong interactions like hydrogen bonds. nih.gov

For this compound, a Hirshfeld analysis would likely reveal significant contributions from H···H, O···H, and Br···H contacts. The relative contributions would quantify the importance of van der Waals forces, hydrogen bonding, and halogen-related contacts in the molecular packing.

Table 3: Predicted Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for this compound (Note: These are representative percentages based on analyses of similar bromo-anilines and would require crystal structure data and specific calculations.)

Intermolecular Contact Type Predicted Contribution (%)
H···H 40 - 50%
O···H / H···O 20 - 25%
Br···H / H···Br 15 - 20%
C···H / H···C 5 - 10%
C···C < 5%

Advanced Applications and Derivatization Strategies of 2 Bromo 4,6 Dimethoxybenzenamine in Organic Synthesis and Materials Science

Role as a Versatile Synthetic Intermediate for Complex Organic Molecules

The unique substitution pattern of 2-bromo-4,6-dimethoxybenzenamine, featuring an aniline (B41778) moiety for nucleophilic reactions and a bromine atom for cross-coupling reactions, makes it an ideal starting material for building complex heterocyclic systems.

Quinazolines are a class of fused pyrimidine (B1678525) heterocycles that are prominent in medicinal chemistry. A common synthetic route to the quinazoline (B50416) core involves the cyclization of 2-aminobenzonitriles or 2-aminobenzamides. While direct cyclization of this compound is not the primary route, it serves as an excellent precursor to the necessary intermediates.

A plausible and effective pathway begins with the conversion of the 2-bromo group to a nitrile. This is typically achieved through a palladium-catalyzed cyanation reaction, transforming this compound into 2-amino-3,5-dimethoxybenzonitrile. This intermediate can then undergo cyclization with various one-carbon sources. For example, heating with formic acid or formamide can yield 6,8-dimethoxyquinazolin-4-one. Alternatively, reacting the 2-aminobenzonitrile intermediate with another nitrile in the presence of a Brønsted acid can lead to the formation of 2-substituted-4-amino-6,8-dimethoxyquinazolines researchgate.net. This two-step approach highlights the utility of the starting aniline in accessing the quinazoline scaffold.

The indole (B1671886) nucleus is a core structure in numerous natural products and pharmaceuticals researchgate.net. The Larock indole synthesis is a powerful palladium-catalyzed reaction that directly constructs the indole ring from a 2-haloaniline and a disubstituted alkyne. This compound is an ideal substrate for this transformation, providing a convergent route to highly substituted 4,6-dimethoxyindoles.

The reaction mechanism involves the oxidative addition of the 2-bromoaniline to a Pd(0) catalyst, followed by coordination and insertion of the alkyne. Subsequent intramolecular cyclization via nitrogen displacement of the halide and reductive elimination yields the indole product and regenerates the catalyst ub.eduwikipedia.org. The use of specialized phosphine (B1218219) ligands, such as 1,1'-bis(di-tert-butylphosphino)ferrocene (dtbpf), has been shown to be effective for less reactive 2-bromoanilines, allowing the reaction to proceed at manageable temperatures nih.gov. This method allows for the introduction of a wide variety of substituents at the 2- and 3-positions of the indole ring, depending on the alkyne used.

Starting AlkyneResulting 4,6-Dimethoxyindole Product
Diphenylacetylene4,6-Dimethoxy-2,3-diphenyl-1H-indole
1,2-bis(trimethylsilyl)acetylene4,6-Dimethoxy-2,3-bis(trimethylsilyl)-1H-indole
1-Phenyl-1-propyne4,6-Dimethoxy-3-methyl-2-phenyl-1H-indole
Di-p-tolylacetylene4,6-Dimethoxy-2,3-di-p-tolyl-1H-indole

While anilines are not typically primary starting materials for the de novo synthesis of non-fused pyrimidine rings, they are fundamental to the creation of fused pyrimidine systems. The most prominent example of a pyrimidine derivative synthesized from an aniline precursor is the quinazoline ring, which is a fusion of a benzene (B151609) ring and a pyrimidine ring. As detailed in section 6.1.1, this compound is a key starting material for substituted quinazolines, which are structurally a class of benzopyrimidines. Therefore, its primary application in pyrimidine synthesis lies in the construction of these important fused heterocyclic systems.

The reactivity of this compound extends to the synthesis of other important N-heterocycles. One notable application is in the formation of cinnolines, which are bicyclic heteroaromatic compounds. Although not a direct cyclization, related structures like 2-nitrobenzyl alcohols can undergo intramolecular redox cyclization reactions with benzylamines to form cinnolines nih.gov. The functionalities on this compound make it a candidate for conversion into precursors suitable for such cyclizations. Furthermore, cobalt-catalyzed cyclization reactions of 2-bromobenzamides with carbodiimides have been developed to synthesize 3-(imino)isoindolin-1-ones mdpi.com. By first converting the amine group of this compound to a substituted amide, this methodology could be applied to generate novel, highly substituted isoindolinone derivatives.

Application in the Synthesis of Functionalized Benzenoid Compounds

Beyond heterocycle formation, the dual functionality of this compound allows for its use in creating highly decorated benzenoid structures, such as substituted benzamides.

Substituted benzamides are a class of compounds with a wide range of biological activities and applications in materials science. This compound can be readily converted into various benzamide (B126) derivatives through standard N-acylation reactions. The nucleophilic amine group reacts with activated carboxylic acid derivatives, most commonly benzoyl chlorides, in the presence of a base to form a stable amide bond. This reaction is general and allows for the introduction of a vast array of substituted phenyl rings, leading to a library of N-(2-bromo-4,6-dimethoxyphenyl)benzamides. These products retain the bromine atom, which can be used for subsequent cross-coupling reactions, further increasing molecular complexity.

Acylating AgentResulting Benzamide Product
Benzoyl chlorideN-(2-bromo-4,6-dimethoxyphenyl)benzamide
4-Nitrobenzoyl chlorideN-(2-bromo-4,6-dimethoxyphenyl)-4-nitrobenzamide
4-Methoxybenzoyl chlorideN-(2-bromo-4,6-dimethoxyphenyl)-4-methoxybenzamide
2-Chlorobenzoyl chlorideN-(2-bromo-4,6-dimethoxyphenyl)-2-chlorobenzamide

Synthesis of Halogenated Dimethoxybenzoic Acids and Benzaldehydes

No specific methods were found in the searched literature detailing the conversion of this compound into halogenated dimethoxybenzoic acids or benzaldehydes. Standard synthetic routes, such as the Sandmeyer reaction involving the diazotization of the amine group, are not documented for this specific substrate in the available resources.

Development of Ligands for Catalysis

Evaluation of Ligand Performance in Transition Metal-Catalyzed Organic Transformations

Consequently, as no ligands derived from this compound were identified, no data exists on their performance or evaluation in transition metal-catalyzed reactions.

Precursors for Advanced Materials Development

Role in Organic Electronics and Optoelectronic Materials (via conjugated systems)

There is no available research that describes the use of this compound as a building block for creating conjugated systems for organic electronics or optoelectronic materials.

Utilization as Molecular Scaffolds for Sensor Architectures

The use of this compound in the development of molecular scaffolds for chemical sensors is not described in the current scientific literature.

While the compound is mentioned in patent literature as an intermediate in the synthesis of complex heterocyclic molecules for potential pharmaceutical applications, these applications fall outside the strict scope of the requested article outline. Therefore, to ensure scientific accuracy and avoid speculation, the article cannot be generated as requested.

Intermediates for Dye Synthesis

This compound serves as a potential precursor in the synthesis of various dye classes, most notably azo dyes. The general methodology for its use as a dye intermediate follows the well-established principles of diazotization and azo coupling reactions. Aromatic amines, such as this compound, are foundational building blocks in the creation of a vast array of synthetic colorants. nih.govwikipedia.orgjchemrev.com

The synthesis process is initiated by the diazotization of the primary amino group on the this compound molecule. This reaction is typically carried out in an acidic medium, often with hydrochloric or sulfuric acid, and treated with a solution of sodium nitrite (B80452) at low temperatures (0–5 °C). This process converts the amine functionality into a highly reactive diazonium salt. The presence of the electron-donating methoxy (B1213986) groups and the electron-withdrawing bromo group on the aromatic ring can influence the stability and reactivity of the resulting diazonium ion.

Following its formation, the diazonium salt is immediately used in a coupling reaction with an electron-rich aromatic compound, known as the coupling component. nih.gov Common coupling components include phenols, naphthols, anilines, and other aromatic amines or compounds with activated methylene groups. The electrophilic diazonium ion attacks the electron-rich ring of the coupling component in an electrophilic aromatic substitution reaction to form a stable azo compound, characterized by the -N=N- chromophore which is responsible for the color of the dye.

The specific shade and dyeing properties of the resulting azo dye are determined by the molecular structure of both the diazo component (derived from this compound) and the coupling component. The substituents on the aromatic rings play a crucial role in modifying the electronic properties of the dye molecule and, consequently, its absorption spectrum. For instance, the bromo and dimethoxy substituents on the original aniline ring can influence the final color, lightfastness, and affinity for different fibers. While halogenated anilines are recognized as important precursors for dye synthesis, specific research detailing the properties of dyes derived from this compound is not extensively documented in publicly available literature.

The versatility of this synthesis route allows for the creation of a wide range of colors by varying the coupling partner. This modularity is a key reason why azo dyes constitute a significant portion of all commercial dyestuffs. wikipedia.org

Table 1. Hypothetical Spectroscopic Data for Azo Dyes Derived from this compound No specific research data is available for dyes derived from this compound. The following table is for illustrative purposes only and is based on typical data for azo dyes.

Coupling ComponentResulting Dye Structureλmax (nm)Molar Extinction Coefficient (ε)Observed Color
Phenol(Structure would be shown here)Data not availableData not availableData not available
N,N-Dimethylaniline(Structure would be shown here)Data not availableData not availableData not available
2-Naphthol(Structure would be shown here)Data not availableData not availableData not available

Future Directions and Emerging Research Opportunities

Exploration of Novel and Sustainable Synthetic Pathways

Currently, specific, optimized synthetic routes for 2-bromo-4,6-dimethoxybenzenamine are not well-documented in publicly available scientific literature. Future research could focus on developing efficient and environmentally benign methods for its preparation. Drawing inspiration from the synthesis of analogous compounds, potential strategies could involve:

Direct Bromination of 3,5-Dimethoxyaniline (B133145): Investigation into the selective bromination of 3,5-dimethoxyaniline at the C2 position would be a primary avenue. This would require careful optimization of brominating agents and reaction conditions to control regioselectivity and avoid the formation of di- or tri-brominated byproducts.

Reduction of 2-Bromo-4,6-dinitroaniline: While research exists on 2-bromo-4,6-dinitroaniline, its selective reduction to the corresponding diamine or monoamine is a potential route to be explored. This would necessitate the development of chemoselective reduction methods that can tolerate the bromo and methoxy (B1213986) functional groups.

Amination of 1,3-Dibromo-2,5-dimethoxybenzene: Nucleophilic aromatic substitution of a dibromo-dimethoxybenzene precursor could be a viable, albeit potentially challenging, route. This would likely involve the use of specialized catalysts and amination reagents.

A comparative analysis of these potential pathways, focusing on yield, purity, cost-effectiveness, and environmental impact, would be crucial for identifying the most viable synthetic strategy.

Advanced Functionalization and Polymerization Strategies Incorporating this compound Scaffolds

The unique substitution pattern of this compound, with its reactive amine and bromo functionalities, presents numerous opportunities for advanced functionalization. Future research could explore:

Cross-Coupling Reactions: The bromo group can serve as a handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide range of substituents and the construction of complex molecular architectures.

N-Functionalization: The amine group can be readily derivatized through acylation, alkylation, and sulfonylation to generate a library of novel compounds with potentially interesting biological or material properties.

Polymerization: While no polymerization studies involving this specific monomer have been reported, its structure suggests potential for incorporation into novel polymers. For instance, it could be used as a monomer in the synthesis of conjugated polymers for organic electronics, where the bromo and amine groups could be used for subsequent polymer functionalization.

Systematic studies into these functionalization and polymerization strategies would be necessary to understand the reactivity of the this compound scaffold and the properties of the resulting materials.

Integration with Flow Chemistry and Automated Synthesis Techniques

Modern chemical synthesis is increasingly moving towards continuous flow and automated processes to improve efficiency, safety, and scalability. Future research on this compound could benefit significantly from the application of these technologies. Potential areas of investigation include:

Continuous Synthesis: Developing a continuous flow process for the synthesis of this compound could offer advantages over traditional batch methods, such as improved heat and mass transfer, better control over reaction parameters, and enhanced safety, particularly for potentially hazardous reactions like bromination.

Automated Functionalization: An automated synthesis platform could be employed to rapidly generate a diverse library of derivatives of this compound by systematically varying the reagents used for functionalization of the amine and bromo groups. This high-throughput approach could accelerate the discovery of new compounds with desired properties.

Development of New Catalytic Systems Utilizing Derivatives of this compound

The structural features of this compound suggest that its derivatives could be valuable as ligands in catalysis. The presence of both a nitrogen and potentially other donor atoms introduced through functionalization could allow for the chelation of metal centers. Future research could focus on:

Ligand Design and Synthesis: Designing and synthesizing novel ligands from this compound for use in various catalytic transformations.

Catalyst Screening: Evaluating the performance of these new catalytic systems in a range of chemical reactions, such as cross-coupling, hydrogenation, and oxidation reactions.

Synergistic Experimental and Computational Research for Predictive Design

A combined experimental and computational approach could significantly accelerate research into the properties and applications of this compound and its derivatives.

Computational Modeling: Density functional theory (DFT) and other computational methods could be used to predict the electronic properties, reactivity, and spectroscopic signatures of this compound and its derivatives. This could help in understanding reaction mechanisms and in the rational design of new molecules with specific properties.

Predictive Design of Functional Molecules: Computational screening could be used to identify promising candidates for specific applications, such as in materials science or medicinal chemistry, which could then be prioritized for experimental synthesis and testing.

By pursuing these future research directions, the scientific community can begin to uncover the potential of the currently understudied chemical compound, this compound.

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